molecular formula C6H3ClN2S B2605478 7-Chlorothieno[2,3-D]pyridazine CAS No. 697-71-2

7-Chlorothieno[2,3-D]pyridazine

Cat. No. B2605478
CAS RN: 697-71-2
M. Wt: 170.61
InChI Key: GRWGIQKVUKVOQF-UHFFFAOYSA-N
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Description

7-Chlorothieno[2,3-D]pyridazine is a chemical compound with the CAS Number: 697-71-2. It has a molecular weight of 170.62 and its IUPAC name is 7-chlorothieno[2,3-d]pyridazine .


Molecular Structure Analysis

The InChI code for 7-Chlorothieno[2,3-D]pyridazine is 1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)3-8-9-6/h1-3H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Derivatives

  • Pyridazino[4′,3′:4,5]thieno[3,2−d]-1,2,3-triazinones, derivatives of the thieno[2,3-c]pyridazine ring system, have been synthesized using a diazotization reaction. These derivatives underwent further displacement reactions to produce various substituted derivatives, characterized by elemental analyses and spectral data (Deeb, Kotb, & El-Abbasy, 2005).

Biological Activities

  • Pyrazole[3,4-d]pyridazine derivatives have been identified as potent inhibitors of carbonic anhydrase (hCA I and II) isoenzymes and acetylcholinesterase (AChE). These derivatives demonstrated good inhibition capabilities, with Ki values ranging for different isoenzymes, highlighting their potential as biological macromolecules and pharmacological activities (Taslimi et al., 2019).

Antimicrobial Properties

  • Pyridazine N-oxides, specifically 3-chloro-4-carbamoyl-5-aryl-6-methyl-pyridazine N-oxides, have been synthesized and evaluated for their antimicrobial properties. Though generally ineffective against certain bacteria and fungi, some compounds showed good activity against Trichomonas vaginalis (Gavini et al., 1997).

Crystal Structure and Chemical Properties

  • Recent studies on pyridazine derivatives, including triazolo[4,3-b]pyridazine compounds, have revealed significant anti-tumor and anti-inflammatory properties. These compounds have been characterized by NMR, IR, mass spectral studies, and X-ray diffraction techniques, and their quantum chemical parameters have been determined through Density Functional Theory (DFT) calculations (Sallam et al., 2021).

Herbicidal Activities

  • 4-(3-Trifluoromethylphenyl)pyridazine, a new series of compounds with bleaching and herbicidal activities, has been synthesized from ethyl 2-(3-trifluoromethylphenyl)acetate. These derivatives exhibited significant herbicidal activities against dicotyledonous plants, compared to commercial herbicides (Xu et al., 2008).

Azide/Tetrazole Equilibrium

  • Research on 7(8)-chlorofuro(thieno)[3,2-d]pyrimidines led to the discovery of fused furo- and thieno[2,3-e]tetrazolo[1,5-c]pyrimidines, existing in equilibrium with 7(8)-azidofuro(thieno)[3,2-d]pyrimidines. These compounds provided insights into the azide/tetrazole equilibrium in different solvents (Sirakanyan et al., 2016).

Safety and Hazards

The safety information for 7-Chlorothieno[2,3-D]pyridazine includes several hazard statements: H315, H319, H335. These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-chlorothieno[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)3-8-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWGIQKVUKVOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(N=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorothieno[2,3-D]pyridazine

CAS RN

697-71-2
Record name 7-chlorothieno[2,3-d]pyridazine
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